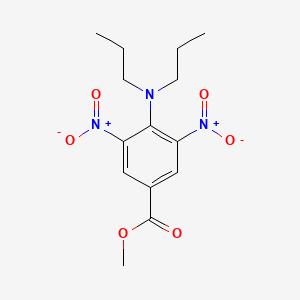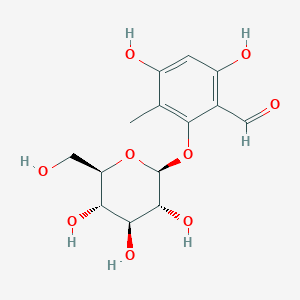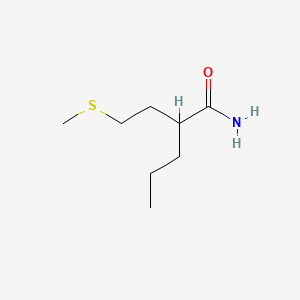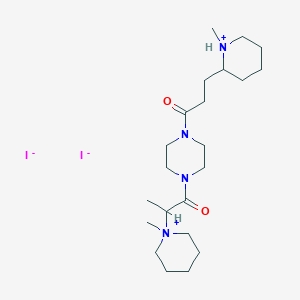
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester is an organic compound with the molecular formula C14H19N3O6 This compound is a derivative of benzoic acid, featuring nitro groups at the 3 and 5 positions, a dipropylamino group at the 4 position, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester typically involves multiple steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid.
Amination: The 3,5-dinitrobenzoic acid is then subjected to amination to introduce the dipropylamino group at the 4 position.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3,5-diamino-4-(dipropylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3,5-dinitro-4-(dipropylamino)benzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The dipropylamino group may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: A precursor in the synthesis of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester.
4-Chloro-3,5-dinitrobenzoic Acid: Another derivative of benzoic acid with similar nitro groups but different substituents.
Uniqueness
This compound is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2078-11-7 |
|---|---|
Fórmula molecular |
C14H19N3O6 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
methyl 4-(dipropylamino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O6/c1-4-6-15(7-5-2)13-11(16(19)20)8-10(14(18)23-3)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
Clave InChI |
DVDMUEQSUFSWKK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)











